3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
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Overview
Description
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate is a chemical compound with the empirical formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is a member of the imidazopyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is typically available in powder form and is used primarily in early discovery research .
Mechanism of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
The synthesis of this compound has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate involves several steps, starting with the formation of the imidazopyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate can be compared with other similar compounds, such as:
- 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride
These compounds share a similar imidazopyridine core but differ in their side chains and functional groups, which can influence their chemical properties and applications .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.H2O/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5H2,(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNCZIVEDRDMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCC(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-28-9 |
Source
|
Record name | 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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